molecular formula C25H31F2NO4 B1243355 Ronacaleret CAS No. 753449-67-1

Ronacaleret

Numéro de catalogue B1243355
Numéro CAS: 753449-67-1
Poids moléculaire: 447.5 g/mol
Clé InChI: FQJISUPNMFRIFZ-HXUWFJFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ronacaleret is a calcium-sensing receptor antagonist.

Applications De Recherche Scientifique

1. Effects on Bone Mineral Density and Bone Turnover in Postmenopausal Women

Ronacaleret, as a calcium-sensing receptor antagonist, has been studied for its effects on bone mineral density (BMD) and bone turnover markers in postmenopausal women. Research indicates that ronacaleret can increase lumbar spine BMD modestly, but its increases are significantly lower than those achieved with teriparatide or alendronate. Additionally, there were small decreases in total hip, femoral neck, and trochanter BMD at month 12 with ronacaleret compared to increases in the teriparatide and alendronate arms. Bone turnover markers increased in the ronacaleret and teriparatide arms and decreased in the alendronate arm. These findings suggest ronacaleret induces mild hyperparathyroidism and only modestly increases lumbar spine BMD while decreasing BMD at hip sites (Fitzpatrick et al., 2011).

2. Impact on Renal Calcium Excretion and Serum Calcium

Ronacaleret's effect on renal calcium excretion and serum calcium has been explored, showing that chronic administration is associated with increases in urinary calcium excretion and serum calcium levels. This effect was greater than that observed with recombinant human PTH(1-34), suggesting ronacaleret's potential role in inducing a state comparable to mild hyperparathyroidism (Caltabiano et al., 2013).

3. Ronacaleret's Influence on Fracture Healing

A study investigating ronacaleret's impact on radial fracture healing found that it had no significant effect on healing duration, as measured by radiographs and quantitative computed tomography, nor on clinical symptoms, grip strength, or range of motion. This suggests that while ronacaleret stimulates parathyroid hormone release and increases bone formation markers, it may not be effective as an oral anabolic agent to enhance fracture healing (Fitzpatrick et al., 2011).

4. BMD Changes Post-Treatment Discontinuation

The effects of discontinuing ronacaleret treatment on BMD were studied, revealing that gains in lumbar spine BMD achieved during treatment were maintained or increased after stopping ronacaleret. In contrast, the loss of BMD at the total hip was attenuated. This suggests potential bone remineralization post-treatment cessation (Fitzpatrick et al., 2014).

5. Ronacaleret in Renal Injury and Klotho Preservation

Studies have shown that ronacaleret can preserve renal function and klotho expression while reducing serum phosphate and albuminuria in 5/6-nephrectomized rats. This highlights ronacaleret's potential role in mitigating renal injury and preserving kidney function (Takenaka et al., 2015).

6. Solid-State NMR Analysis of Ronacaleret Hydrochloride

An advanced study involving solid-state nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction was conducted on ronacaleret hydrochloride. This research provided detailed information about the compound's crystalline phase, offering insights into its structural and chemical properties (Vogt et al., 2014).

Propriétés

Numéro CAS

753449-67-1

Nom du produit

Ronacaleret

Formule moléculaire

C25H31F2NO4

Poids moléculaire

447.5 g/mol

Nom IUPAC

3-[3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid

InChI

InChI=1S/C25H31F2NO4/c1-25(2,13-17-9-18-5-3-4-6-19(18)10-17)28-14-20(29)15-32-22-12-16(7-8-23(30)31)11-21(26)24(22)27/h3-6,11-12,17,20,28-29H,7-10,13-15H2,1-2H3,(H,30,31)/t20-/m1/s1

Clé InChI

FQJISUPNMFRIFZ-HXUWFJFHSA-N

SMILES isomérique

CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

SMILES canonique

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

Autres numéros CAS

753449-67-1

Synonymes

ronacaleret

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ronacaleret
Reactant of Route 2
Ronacaleret
Reactant of Route 3
Reactant of Route 3
Ronacaleret
Reactant of Route 4
Ronacaleret
Reactant of Route 5
Reactant of Route 5
Ronacaleret
Reactant of Route 6
Reactant of Route 6
Ronacaleret

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.